molecular formula C10H3Cl2NO4 B1587128 2,3-Dichloro-5-nitro-1,4-naphthoquinone CAS No. 22360-86-7

2,3-Dichloro-5-nitro-1,4-naphthoquinone

Cat. No.: B1587128
CAS No.: 22360-86-7
M. Wt: 272.04 g/mol
InChI Key: AWCITCQRUBWCJA-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-nitro-1,4-naphthoquinone (DCNNQ) is a synthetic organic compound, classified as a quinone, with a wide range of applications in the medical and scientific fields. DCNNQ is a colorless, crystalline solid that is soluble in most organic solvents. It is produced through a variety of methods, including the nitration of 1,4-naphthoquinone, the oxidation of 2,3-dichloro-1,4-naphthohydroquinone, and the reaction of 2,3-dichloro-1,4-naphthoquinone with nitric acid. DCNNQ is a versatile compound with a variety of applications, including as an antioxidant, an antimicrobial agent, and a redox-active drug.

Scientific Research Applications

Solid-Phase Synthesis Applications

2,3-Dichloro-5-nitro-1,4-naphthoquinone has been utilized in solid-phase synthesis, specifically in the synthesis of 2-amino-3-chloro-5- and 8-nitro-1,4-naphthoquinones. This process involves treating resin-bound primary or secondary alkyl and arylamines with this compound, leading to the formation of intensely colored beads. These compounds can be rapidly cleaved from acid-labile supports with high yields and purities. This reaction serves as a sensitive qualitative test for amino groups on-resin and is useful in the characterization and quantification of chromogens responsible for the color (Blackburn, 2005).

Photoreduction Studies

The photolysis of 2,3-dichloro-5-nitro-1,4-naphthoquinones has been studied in solutions like benzene and acetonitrile. These studies have characterized the triplet states of these compounds, which can be quenched by H-atom donating solvents. This research provides insights into the formation and decay of nitronaphthoquinone radicals and examines the reactivities of different donors, contributing to understanding the mechanistic aspects of photoreduction (Görner, 2011).

Electron-Acceptor Strength Analysis

Studies have been conducted to compare the electron-acceptor strengths of substituted naphthoquinones, including this compound. These studies involve examining the complexing properties of these compounds and estimating electron affinities. Such research contributes to understanding the electronic properties of naphthoquinones and their derivatives (Saito & Matsunaga, 1971).

Safety and Hazards

It is harmful if swallowed, causes skin irritation, and serious eye irritation .

Properties

IUPAC Name

2,3-dichloro-5-nitronaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl2NO4/c11-7-8(12)10(15)6-4(9(7)14)2-1-3-5(6)13(16)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCITCQRUBWCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C(=C(C2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402657
Record name 2,3-Dichloro-5-nitro-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22360-86-7
Record name 2,3-Dichloro-5-nitro-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dichloro-5-nitro-1,4-dihydronaphthalene-1,4-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the electron-withdrawing nature of the nitro group in 2,3-Dichloro-5-nitro-1,4-naphthoquinone affect its properties?

A1: The presence of the nitro group significantly enhances the electron-acceptor strength of this compound. Research suggests an electron affinity of 2.24 eV for this compound, compared to 2.05 eV for 2,3-dichloro-1,4-naphthoquinone, highlighting the nitro group's impact. [] This increased electron affinity influences its ability to form complexes, potentially impacting its biological activity and interactions with other molecules.

Q2: What is the significance of synthesizing regioisomers of this compound?

A2: Synthesizing regioisomers, specifically N(H)-substituted-5-nitro-1,4-naphthoquinones, provides valuable insights into structure-activity relationships. By altering the position of substituents, researchers can assess the impact of these changes on biological activities like antioxidant capacity and enzyme inhibition. For example, one study found that 2-chloro regioisomers generally exhibited higher antioxidant capacities compared to their 3-chloro counterparts. [] This emphasizes the importance of regioisomerism in fine-tuning the properties of these compounds for potential applications.

Q3: Can you elaborate on the antioxidant properties observed in this compound derivatives?

A3: Studies have shown that certain derivatives of this compound, particularly those with specific substitutions on the naphthoquinone ring, exhibit notable antioxidant capacities. [] For instance, 2-chloro-3-((2,4-dimethoxyphenyl)amino)-5-nitronaphthalene-1,4-dione demonstrated significant antioxidant activity, measured using the CUPRAC method. [] Further investigation into the mechanisms underlying these antioxidant effects is crucial to understanding their potential therapeutic implications.

Q4: What are the potential applications of this compound based on its complexing properties?

A4: Given its electron-accepting nature and ability to form complexes, this compound holds promise in various areas. Its complexation with electron donors, such as methyl-substituted anilines, has been investigated. [] Understanding these interactions is crucial for potential applications in fields like material science, where controlled charge transfer plays a vital role. Further research might explore its use in developing new materials with tailored electronic properties.

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